molecular formula C14H10ClNOS3 B2556194 5-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034612-03-6

5-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide

Cat. No. B2556194
CAS RN: 2034612-03-6
M. Wt: 339.87
InChI Key: DZRMMHMWCRGMNM-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They are found in natural products and pharmaceutically active agents . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophenes can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophenes undergo various chemical reactions. For instance, a dielectrophile first reacts with the ketothioamide in a thiol-ene reaction and then in another Knoevenagel reaction forming the desired thiophene .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Antitubercular Activity

A notable application of a compound structurally similar to 5-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide involves its role in combating Mycobacterium tuberculosis. Researchers designed, synthesized, and evaluated a series of novel derivatives for antitubercular activity. The study found that several analogs exhibited promising antitubercular properties with lower cytotoxicity profiles, highlighting the potential of thiophene derivatives in the development of new antitubercular agents (Marvadi et al., 2020).

Anticancer Activity

Another critical area of application is in the field of oncology, where thiophene derivatives have been explored for their anticancer potential. A study synthesized new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, testing them for in vitro cytotoxicity. Certain thiophene-2-carboxamide derivatives showed significant inhibitory activity against various cancer cell lines, especially those containing a thiazolidinone ring or thiosemicarbazide moiety. This suggests the potential of such compounds in cancer treatment strategies (Atta & Abdel‐Latif, 2021).

Magnetic and Sensing Properties

Thiophene derivatives have also been investigated for their potential in materials science, particularly in developing sensors and materials with unique magnetic properties. A study on the functionalization of lanthanide-based metal-organic frameworks with thiophene dicarboxylate ligands demonstrated that these materials exhibit interesting gas adsorption, sensing properties, and magnetic behaviors. Such materials could be valuable in environmental monitoring, gas storage, and magnetic applications (Wang et al., 2016).

Nonlinear Optical Properties

Additionally, the incorporation of thiophene moieties into molecules has been shown to affect their nonlinear optical (NLO) properties. A study focused on pyrazole-thiophene-based amide derivatives synthesized through different methodologies, including Suzuki–Miyaura cross-coupling. It found that these compounds, particularly one of the series, exhibited better NLO responses compared to others, indicating their potential use in optical and electronic devices (Kanwal et al., 2022).

Mechanism of Action

While the specific mechanism of action for “5-chloro-N-(thiophen-2-yl(thiophen-3-yl)methyl)thiophene-2-carboxamide” is not available, thiophene derivatives are known to exhibit a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

Thiophene derivatives continue to attract great interest in industry and academia due to their wide range of applications. They are effective drugs in the current disease scenario and are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

5-chloro-N-[thiophen-2-yl(thiophen-3-yl)methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNOS3/c15-12-4-3-11(20-12)14(17)16-13(9-5-7-18-8-9)10-2-1-6-19-10/h1-8,13H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRMMHMWCRGMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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